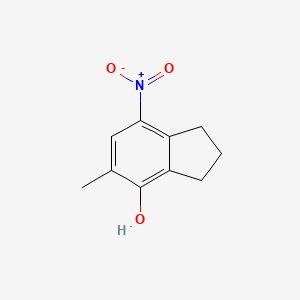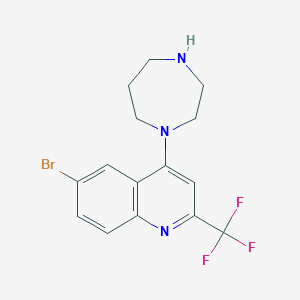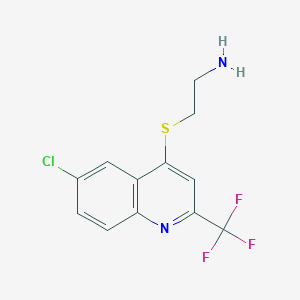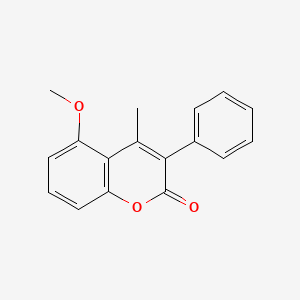
5-Methyl-7-nitro-2,3-dihydro-1H-inden-4-ol
概要
説明
“5-Methyl-7-nitro-2,3-dihydro-1H-inden-4-ol” is likely a complex organic compound. Based on its name, it likely contains an indene structure, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The “5-Methyl” indicates a methyl group attached to the 5th carbon of the indene structure, and “7-nitro” suggests a nitro group attached to the 7th carbon. The “2,3-dihydro” implies that the compound is a derivative of indene that has been hydrogenated at the 2nd and 3rd positions . The “4-ol” indicates the presence of a hydroxyl group at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would consist of a fused ring system (indene) with various functional groups attached at specified positions. These include a methyl group at the 5th position, a nitro group at the 7th position, and a hydroxyl group at the 4th position .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. The nitro group could potentially undergo reduction reactions to form amines, and the hydroxyl group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene (also known as 5-Methyl-7-nitro-2,3-dihydro-1H-inden-4-ol or MFCD23133365), focusing on six unique applications:
Pharmaceutical Development
4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene has shown potential in pharmaceutical research, particularly in the development of novel therapeutic agents. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development . Researchers are exploring its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent .
Chemical Synthesis
This compound is valuable in organic chemistry for the synthesis of more complex molecules. Its functional groups, such as the hydroxyl and nitro groups, provide reactive sites for further chemical modifications . This makes it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Material Science
In material science, 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance properties such as thermal stability, mechanical strength, and chemical resistance . This application is particularly relevant in the creation of advanced materials for industrial and technological uses .
Biological Research
The compound is utilized in biological research to study its effects on various biological systems. Its interactions with enzymes, receptors, and other biomolecules are of interest to researchers aiming to understand its mechanism of action and potential therapeutic benefits . Studies often focus on its bioavailability, metabolism, and toxicity .
Environmental Science
In environmental science, 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene is investigated for its potential impact on the environment. Researchers study its degradation pathways, persistence in different environmental matrices, and potential as a pollutant . Understanding its environmental fate is crucial for assessing its safety and regulatory implications .
Analytical Chemistry
The compound is also important in analytical chemistry for the development of new analytical methods. Its unique chemical properties make it a suitable standard or reference material in various analytical techniques, such as chromatography and spectroscopy. These methods are essential for the accurate detection and quantification of similar compounds in complex mixtures.
Apollo Scientific Fujifilm Wako BMC Chemistry Springer Link Springer Open : Apollo Scientific
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-methyl-7-nitro-2,3-dihydro-1H-inden-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-5-9(11(13)14)7-3-2-4-8(7)10(6)12/h5,12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMAIIRQVRRZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCC2=C1O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-7-nitro-2,3-dihydro-1H-inden-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3042254.png)










![2-[2-[4-(2-Thiophen-2-ylethynyl)phenyl]ethynyl]thiophene](/img/structure/B3042273.png)
![2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B3042274.png)
